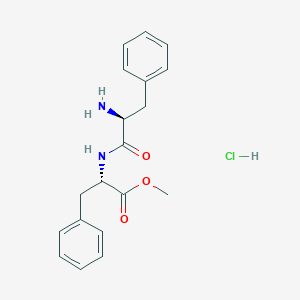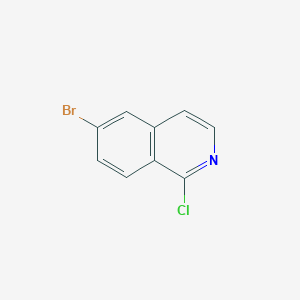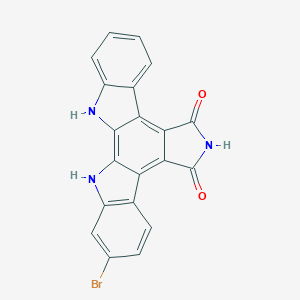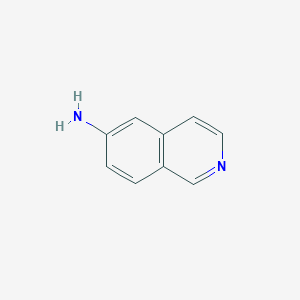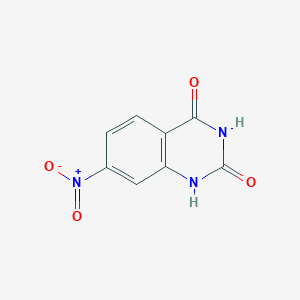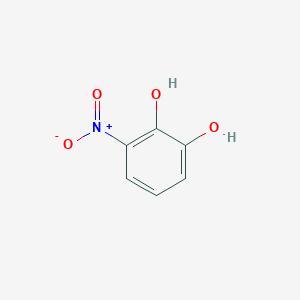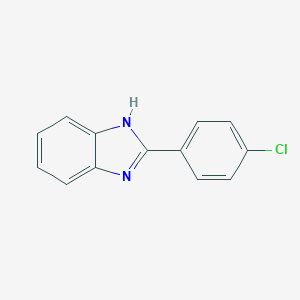
2-(4-Chlorophényl)benzimidazole
Vue d'ensemble
Description
2-(4-Chlorophenyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry
Applications De Recherche Scientifique
2-(4-Chlorophenyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antifungal properties.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Orientations Futures
Research on benzimidazoles, including 2-(4-Chlorophenyl)benzimidazole, is ongoing due to their wide variety of biological and pharmacological activities . Future directions may include further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine and other fields .
Mécanisme D'action
Target of Action
2-(4-Chlorophenyl)benzimidazole is a benzimidazole derivative that has been found to exhibit antimicrobial activity
Mode of Action
It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This interaction could lead to the inhibition of essential microbial processes, resulting in the antimicrobial activity observed.
Biochemical Pathways
It has been suggested that benzimidazole derivatives can affect a variety of cellular processes, including protein synthesis and enzyme activity . The disruption of these processes can lead to cell death, explaining the compound’s antimicrobial effects.
Pharmacokinetics
Benzimidazole derivatives are known to interact easily with the biopolymers of the living system, suggesting that they may have good bioavailability .
Result of Action
The result of the action of 2-(4-Chlorophenyl)benzimidazole is the inhibition of microbial growth, due to its antimicrobial activity . This is likely achieved through the disruption of essential cellular processes in the microbes, as discussed above.
Action Environment
The efficacy and stability of 2-(4-Chlorophenyl)benzimidazole, like many other compounds, can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s activity . .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 2-(4-Chlorophenyl)benzimidazole interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving changes in total soluble protein, total oxidant status, and antioxidant enzymes .
Cellular Effects
2-(4-Chlorophenyl)benzimidazole has significant effects on various types of cells and cellular processes . It influences cell function by altering the total oxidant status and soluble proteins
Molecular Mechanism
It is known to interact with biomolecules and possibly influence enzyme activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)benzimidazole typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. This reaction can be catalyzed by various oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity, with microwave-assisted synthesis offering shorter reaction times and higher efficiency compared to traditional heating methods.
Industrial Production Methods: Industrial production of 2-(4-Chlorophenyl)benzimidazole may involve large-scale condensation reactions using continuous flow reactors. The use of heterogeneous catalysts, such as α-zirconium hydrogen phosphate-based nanocatalysts, can enhance the reaction efficiency and product yield . These catalysts are easily separable and reusable, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Chlorophenyl)benzimidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2 and HCl in acetonitrile at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities.
Comparaison Avec Des Composés Similaires
2-(2-Chlorophenyl)benzimidazole: Similar in structure but with the chlorine atom at the 2-position, affecting its reactivity and biological activity.
2-Phenylbenzimidazole: Lacks the chlorine atom, resulting in different chemical properties and applications.
Uniqueness: 2-(4-Chlorophenyl)benzimidazole is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and broadens its range of applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXUJRTVWRYYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353951 | |
| Record name | 2-(4-Chlorophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-85-8 | |
| Record name | 2-(4-Chlorophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for 2-(4-Chlorophenyl)benzimidazole?
A1: 2-(4-Chlorophenyl)benzimidazole is an organic compound with a benzimidazole ring structure substituted with a 4-chlorophenyl group at the 2-position. While its exact molecular formula and weight are not provided in the abstracts, it can be deduced.
Q2: How does the crystal structure of 2-(4-Chlorophenyl)benzimidazole contribute to its properties?
A2: A study investigated a supermolecular compound formed by 2-(4-Chlorophenyl)benzimidazole with antimony pentachloride. [] The crystal structure analysis revealed that:
Q3: What are the potential applications of 2-(4-Chlorophenyl)benzimidazole based on its reported properties?
A3: While research on 2-(4-Chlorophenyl)benzimidazole is ongoing, the available information suggests potential applications in areas such as:
- Fluorescence-based sensors and probes: The compound's fluorescence behavior, potentially influenced by its crystal structure and interactions, could be explored for developing sensors or probes in various fields. []
- Materials science: The ability of 2-(4-Chlorophenyl)benzimidazole to form supermolecular structures through diverse interactions might be valuable in designing functional materials. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


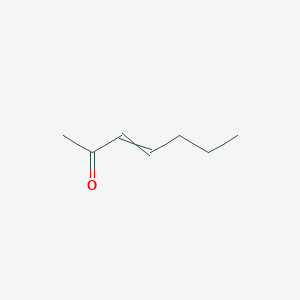
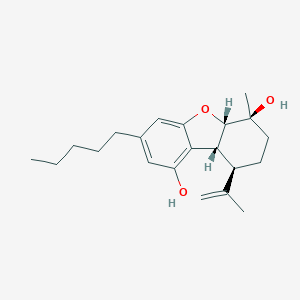
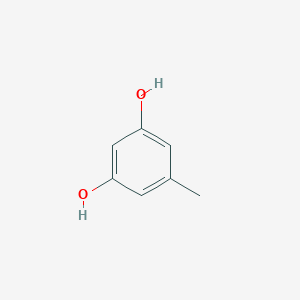
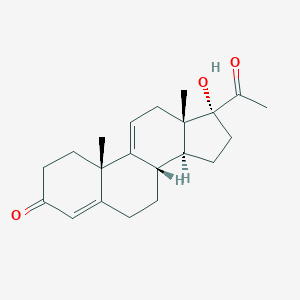
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)
